molecular formula C17H19FN5O14P3 B1202007 4-Fluorobenzoyladenosine 5'-triphosphate CAS No. 58083-99-1

4-Fluorobenzoyladenosine 5'-triphosphate

Cat. No.: B1202007
CAS No.: 58083-99-1
M. Wt: 629.3 g/mol
InChI Key: SWZZGDJMGIOGFU-CNEMSGBDSA-N
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Description

4-Fluorobenzoyladenosine 5'-triphosphate (4-FBzATP) is a synthetic nucleotide derivative in which the adenosine moiety is modified at the 4-position of the benzoyl group with a fluorine atom. This modification introduces unique electronic and steric properties compared to unmodified adenosine triphosphate (ATP) or other benzoyl-substituted ATP analogs. Fluorine’s high electronegativity and small atomic radius can alter the compound’s reactivity, binding affinity to enzymes, and stability under physiological conditions .

Properties

CAS No.

58083-99-1

Molecular Formula

C17H19FN5O14P3

Molecular Weight

629.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-[(4-fluorobenzoyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H19FN5O14P3/c18-9-3-1-8(2-4-9)16(26)22-14-11-15(20-6-19-14)23(7-21-11)17-13(25)12(24)10(35-17)5-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-4,6-7,10,12-13,17,24-25H,5H2,(H,30,31)(H,32,33)(H2,27,28,29)(H,19,20,22,26)/t10-,12-,13-,17-/m1/s1

InChI Key

SWZZGDJMGIOGFU-CNEMSGBDSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Isomeric SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Synonyms

4-fluorobenzoyladenosine 5'-triphosphate
para-fluorobenzoyladenosine 5'-triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Key Analogs:

  • Adenosine 5'-Triphosphate (ATP): The unmodified parent compound, critical for energy transfer and enzymatic reactions.
  • Uridine 5'-Triphosphate (UTP): A pyrimidine nucleotide involved in carbohydrate metabolism, differing in the base moiety (uracil vs. adenine) .
  • 4-Thiouridine 5'-Triphosphate (4S-UTP): A sulfur-substituted UTP analog with enhanced nucleophilic reactivity due to the thiol group .
  • 2'-C-Methyladenosine 5'-Triphosphate: A methyl-modified ATP analog with altered ribose conformation, impacting enzyme recognition .

Comparative Analysis:

Property 4-Fluorobenzoyladenosine 5'-Triphosphate ATP UTP 4S-UTP
Base Moiety Adenine with 4-fluorobenzoyl group Adenine Uracil Uracil with 4-thio
Electronic Effects Increased electronegativity at benzoyl Standard Standard Enhanced nucleophilicity
Hydrolysis Rate Likely slower due to fluorination* pH-dependent pH-dependent Faster in thiolated forms
Metal Ion Interaction Potential Mg²⁺/Ca²⁺ coordination shifts* Strong Mg²⁺ binding Cu²⁺-dependent reactivity Not well studied

*Hypothetical based on fluorine’s steric/electronic effects. Direct data for 4-FBzATP is lacking.

Mechanistic Differences in Hydrolysis

ATP and its analogs undergo hydrolysis via two primary pathways:

Elimination-Addition Mechanism: Involves metaphosphate (PO₃⁻) intermediates, dominant in ATP tetraanions (ATP⁴⁻) and trianions (ATPH³⁻) at neutral to alkaline pH .

Addition-Elimination Mechanism: Proceeds via oxyphosphorane intermediates, observed in monoanions (ATPH₃⁻) and unionized ATPH₄ at acidic pH .

For 4-FBzATP, the fluorobenzoyl group may:

  • Reduce Solvent Accessibility: Fluorine’s hydrophobicity could shield the terminal phosphate from nucleophilic attack, slowing hydrolysis compared to ATP .
  • Alter Mg²⁺ Coordination: In ATP, Mg²⁺ stabilizes the triphosphate chain via tridentate binding, accelerating metaphosphate formation . Fluorine’s electronegativity might weaken this interaction, though experimental validation is needed.

Enzymatic and Receptor Interactions

  • ATPases/Myosin Systems: ATP’s hydrolysis in myosin is Mg²⁺-dependent, with rate-limiting steps involving histidine-mediated proton transfer . Fluorobenzoyl modification could disrupt active-site interactions, analogous to how 2'-C-methyl modifications in ATP alter ribose-enzyme contacts .
  • P2Y Receptors: UTP derivatives like 4S-UTP inhibit platelet P2Y₁₂ receptors . While 4-FBzATP’s adenine base may target purinergic receptors, fluorination could reduce binding affinity compared to unmodified ATP.

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